5-Methoxybiphenyl-2-ylboronic acid
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Overview
Description
5-Methoxybiphenyl-2-ylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of a methoxy group on the biphenyl structure enhances its reactivity and makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybiphenyl-2-ylboronic acid typically involves the borylation of 5-methoxybiphenyl. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybiphenyl-2-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids (e.g., HCl), bases (e.g., NaOH).
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: Biphenyl derivatives.
Scientific Research Applications
5-Methoxybiphenyl-2-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxybiphenyl-2-ylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the methoxy group, making it less reactive in certain transformations.
4-Methoxyphenylboronic Acid: Similar structure but with the methoxy group in a different position, affecting its reactivity and selectivity.
Biphenyl-2-ylboronic Acid: Lacks the methoxy group, resulting in different electronic properties and reactivity.
Uniqueness
5-Methoxybiphenyl-2-ylboronic acid is unique due to the presence of the methoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and advanced materials.
Properties
Molecular Formula |
C13H13BO3 |
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Molecular Weight |
228.05 g/mol |
IUPAC Name |
(4-methoxy-2-phenylphenyl)boronic acid |
InChI |
InChI=1S/C13H13BO3/c1-17-11-7-8-13(14(15)16)12(9-11)10-5-3-2-4-6-10/h2-9,15-16H,1H3 |
InChI Key |
SLFYIKDVFBUBHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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